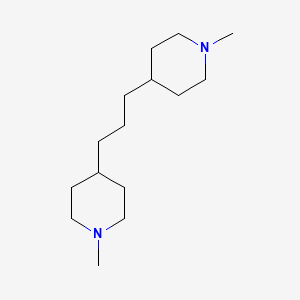

4,4'-Trimethylenebis(1-methylpiperidine)

Description

Contextualization of Bis-Piperidine Frameworks in Organic and Materials Chemistry

The piperidine (B6355638) ring is a fundamental heterocyclic motif found in a vast array of natural products, particularly alkaloids, and is a crucial component in many pharmaceuticals. nih.govajchem-a.com The synthesis of piperidine derivatives is a significant focus in organic chemistry due to their wide-ranging biological activities. nih.govajchem-a.commdma.ch

Historical Development and Initial Academic Insights into the Compound's Utility

While detailed historical records of the initial synthesis and academic exploration of 4,4'-Trimethylenebis(1-methylpiperidine) are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development and study of piperidine and bis-piperidine compounds. The synthesis of piperidine derivatives has been a subject of chemical research for over a century. The initial academic interest in such compounds was often driven by their presence in natural products and their potential as scaffolds for medicinal chemistry. The utility of linking two piperidine rings would have been a logical extension of this research, aiming to create molecules with specific spatial arrangements and bidentate character for applications in catalysis, coordination chemistry, and as templates in materials synthesis.

Current Research Landscape and Emerging Applications

The current research landscape for 4,4'-Trimethylenebis(1-methylpiperidine) is vibrant, with the compound being utilized as a key starting material in several advanced applications.

Synthesis of Cyanine (B1664457) Dyes for Nucleic Acid Detection: One of the prominent applications of 4,4'-Trimethylenebis(1-methylpiperidine) is in the synthesis of di-, tri-, and tetracationic monomeric and homodimeric monomethine cyanine dyes. sigmaaldrich.comsigmaaldrich.com These dyes are of significant interest as fluorescent probes for the detection of nucleic acids (DNA and RNA). nih.govnih.gov The bis-piperidine structure can be functionalized to create dyes that exhibit enhanced fluorescence upon binding to nucleic acids, making them valuable tools in molecular biology and diagnostics. nih.govnih.gov

Structure-Directing Agents in Zeolite Synthesis: In materials chemistry, 4,4'-Trimethylenebis(1-methylpiperidine) and its derivatives have been employed as organic structure-directing agents (SDAs) in the synthesis of zeolites. Zeolites are crystalline aluminosilicates with well-defined microporous structures, and the choice of SDA is crucial in determining the final framework topology. The size, shape, and charge distribution of the organic template guide the organization of the inorganic precursors into specific crystalline arrangements.

Precursor for Dicationic Ionic Liquids: The compound also serves as a precursor for the synthesis of piperidine-based dicationic ionic liquids. sigmaaldrich.comsigmaaldrich.com Ionic liquids are salts with low melting points that are finding increasing use as environmentally benign solvents and electrolytes. Dicationic ionic liquids, derived from molecules like 4,4'-Trimethylenebis(1-methylpiperidine), often exhibit higher thermal stability and can be tailored for specific applications by modifying the linker and the counter-anions. researchgate.netnih.govnih.gov

Significance of the Trimethylenebis(1-methylpiperidine) Moiety in Advanced Chemical Systems

The 4,4'-Trimethylenebis(1-methylpiperidine) moiety possesses several features that make it particularly significant in the design of advanced chemical systems.

The trimethylene linker provides a specific degree of flexibility and a defined spatial separation between the two piperidine nitrogen atoms. This is crucial for its role as a structure-directing agent, where the distance and orientation of the cationic centers can template the formation of specific zeolite pore structures.

In the context of dicationic ionic liquids, the trimethylene bridge influences the physicochemical properties of the resulting salt, such as its melting point, viscosity, and thermal stability. researchgate.netnih.gov The ability to have two cationic centers within one molecule can lead to different and potentially advantageous properties compared to their monocationic counterparts.

Furthermore, in the synthesis of cyanine dyes, the bis-piperidine core acts as a rigid scaffold that can be elaborated to produce molecules with specific photophysical properties. The two nitrogen atoms can be quaternized, leading to dicationic dyes that can interact strongly with the negatively charged phosphate (B84403) backbone of nucleic acids, enhancing their binding affinity and selectivity. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-[3-(1-methylpiperidin-4-yl)propyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N2/c1-16-10-6-14(7-11-16)4-3-5-15-8-12-17(2)13-9-15/h14-15H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOTWWORMYMZCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CCCC2CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6070061 | |

| Record name | Piperidine, 4,4'-(1,3-propanediyl)bis[1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6070061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64168-11-2 | |

| Record name | 4,4′-Trimethylenebis(1-methylpiperidine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64168-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 4,4'-(1,3-propanediyl)bis(1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064168112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 4,4'-(1,3-propanediyl)bis[1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperidine, 4,4'-(1,3-propanediyl)bis[1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6070061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(propane-1,3-diyl)bis(1-methylpiperidine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4′-Trimethylenebis(1-methylpiperidine) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SUV9QUZ6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Applications

General Synthetic Routes to 4,4'-Trimethylenebis(1-methylpiperidine)

While specific literature detailing a high-yield, one-pot synthesis of 4,4'-Trimethylenebis(1-methylpiperidine) is not extensively published, its structure suggests a logical, multi-step synthetic pathway based on common organic reactions. The general approach involves the initial synthesis of the core diamine structure, followed by N-alkylation.

A plausible route begins with the synthesis of its precursor, 4,4'-Trimethylenedipiperidine (CAS 16898-52-5). chemdad.com This intermediate can be prepared via several established methods, most commonly through the nucleophilic substitution reaction between piperidine (B6355638) and a suitable 1,3-dihalopropane, such as 1,3-dibromopropane (B121459) or 1,3-dichloropropane. In this reaction, a base is utilized to deprotonate the piperidine nitrogen, enhancing its nucleophilicity to attack the electrophilic carbons of the propane (B168953) chain, thus forming the C-N bonds and linking the two heterocyclic rings.

Once the 4,4'-Trimethylenedipiperidine precursor is obtained, the final step is a double N-methylation reaction to yield the target compound. This transformation can be achieved using standard methylation procedures for secondary amines, such as the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde. Alternatively, direct alkylation with methylating agents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base would also yield 4,4'-Trimethylenebis(1-methylpiperidine).

Applications as a Key Quaternization Reagent

The presence of two tertiary amine nitrogen atoms makes 4,4'-Trimethylenebis(1-methylpiperidine) an excellent bifunctional quaternization reagent. Quaternization converts the neutral tertiary amine groups into permanently charged quaternary ammonium (B1175870) cations, a transformation that is fundamental to its primary applications. This dual reactivity allows it to act as a linker or a building block for creating complex cationic structures.

The compound is a known precursor in the synthesis of piperidine-based dicationic ionic liquids. sigmaaldrich.comsigmaaldrich.comalkalisci.com In this context, both nitrogen atoms are quaternized by reacting with alkyl halides, resulting in a molecule with two positive charges. These dicationic species are a subset of a broader class of materials known as polyelectrolytes.

Its bifunctional nature also makes it suitable as a structure-directing agent (SDA) in the synthesis of inorganic-organic hybrid materials like metal-organic frameworks (MOFs). sigmaaldrich.comsigmaaldrich.comalkalisci.com The un-methylated precursor, 4,4'-trimethylenedipiperidine, has been specifically used to synthesize two- and three-dimensional cadmium-organic frameworks. chemdad.com As an SDA, the molecule's specific geometry and charge distribution guide the assembly of metal ions and organic linkers into a crystalline, porous network. The quaternization of the nitrogen atoms creates positive charge centers that balance the charge of anionic framework components and direct the formation of specific pore structures. While not forming a polymer chain itself, it becomes an integral templating component of a polymeric material.

The ability of 4,4'-Trimethylenebis(1-methylpiperidine) to be quaternized at two distinct sites makes it an effective crosslinking agent for forming polymeric networks. By reacting with two different polymer chains that contain reactive sites (e.g., halide groups), it can form ionic crosslinks, bridging the chains together and creating a stable, three-dimensional network.

This application is demonstrated by the use of its precursor, 4,4'-Trimethylenedipiperidine, in the synthesis of hyperbranched copolymers through Michael addition reactions with monomers like divinylsulfone. chemdad.com The difunctionality of the piperidine derivative is essential for the branching and network formation of the resulting copolymer. By extension, 4,4'-Trimethylenebis(1-methylpiperidine) can be used in similar polymerization reactions or in post-polymerization modification to introduce ionic crosslinks, thereby modifying the mechanical and physical properties of materials to produce gels or thermosets.

One of the most well-documented applications of 4,4'-Trimethylenebis(1-methylpiperidine) is in the synthesis of advanced monomethine cyanine (B1664457) dyes. sigmaaldrich.comsigmaaldrich.comalkalisci.com These dyes are notable for their use as fluorescent probes, particularly for the detection of nucleic acids. sigmaaldrich.comsigmaaldrich.comalkalisci.com

The synthesis involves quaternizing the 4,4'-Trimethylenebis(1-methylpiperidine) and then using it as a building block that forms part of the final dye structure. The resulting dyes are often large, complex molecules with multiple cationic centers.

Table of Dye Classes Synthesized with 4,4'-Trimethylenebis(1-methylpiperidine)

| Dye Class | Description | Primary Application |

|---|---|---|

| Dicationic Monomethine Dyes | Dyes containing two quaternary ammonium groups derived from the reagent. | Nucleic Acid Detection sigmaaldrich.comsigmaaldrich.com |

| Tricationic Monomethine Dyes | Dyes containing three positive charges, with the reagent contributing two. | Nucleic Acid Detection sigmaaldrich.comsigmaaldrich.com |

| Tetracationic Homodimeric Dyes | Symmetrical dyes where two dye units are linked, often involving the title compound. | Nucleic Acid Detection sigmaaldrich.comsigmaaldrich.com |

The quaternized piperidinium (B107235) groups in these dyes enhance water solubility and promote strong, selective binding to the negatively charged phosphate (B84403) backbone of DNA and RNA, often resulting in a significant increase in fluorescence upon binding. nih.gov

Roles in Multistep Organic Synthesis

Beyond its role as a quaternizing agent, the structural framework of 4,4'-Trimethylenebis(1-methylpiperidine) lends itself to other functions in organic synthesis, primarily as a base or catalyst. As a dialkyl-substituted tertiary amine, it is a sterically hindered, non-nucleophilic base, analogous to triethylamine (B128534) or Hünig's base. This allows it to deprotonate acidic protons without competing as a nucleophile in reactions.

The catalytic potential of its core structure is clearly demonstrated by its un-methylated precursor, 4,4'-Trimethylenedipiperidine (TMDP). TMDP has been successfully employed as an efficient, recyclable, and less toxic organocatalyst and solvent for multicomponent reactions like the tandem Knoevenagel–Michael condensation. nih.gov In this role, it acts as a basic catalyst to facilitate bond-forming steps. Given this precedent, 4,4'-Trimethylenebis(1-methylpiperidine) is also a candidate for use as a non-nucleophilic base in various condensation, elimination, and substitution reactions where the presence of a hindered tertiary amine is required to facilitate the reaction while avoiding side products. Its higher molecular weight and boiling point compared to simpler amines could offer advantages in high-temperature reactions. nih.gov

Anion Exchange Membranes (AEMs)

Anion exchange membranes are essential components in various electrochemical systems, where they function to separate the anode and cathode while facilitating the transport of anions, typically hydroxide (B78521) ions (OH⁻). The performance and longevity of these devices are intrinsically linked to the chemical structure and properties of the AEM. researchgate.net Piperidinium-based polymers are considered promising candidates for AEMs due to their potential for high conductivity and stability. acs.orgfigshare.com

Design Principles and Architectural Control via 4,4'-Trimethylenebis(1-methylpiperidine)

The molecular architecture of an AEM is fundamental to its performance. The compound 4,4'-Trimethylenebis(1-methylpiperidine) serves a dual purpose in membrane fabrication; it acts as both a quaternization reagent and a cross-linking agent. rsc.org This dual functionality allows for a facile, one-step method to create an internal cross-linked network within a polymer matrix, such as chloromethylated polysulfone, at room temperature. rsc.org

The design principle involves reacting the bifunctional 4,4'-Trimethylenebis(1-methylpiperidine) with a suitable polymer backbone. rsc.org This process introduces positively charged piperidinium groups, which are essential for anion exchange, while simultaneously creating covalent bridges between polymer chains. This cross-linking is crucial for controlling the membrane's physical properties. By adjusting the molar ratio of this cross-linking agent, researchers can tune the degree of cross-linking, which directly impacts the membrane's ion exchange capacity (IEC), dimensional stability, and mechanical strength. rsc.org The symmetric structure and the ring conformation of the two piperidine rings in the molecule are advantageous for creating a dense and controlled network structure. rsc.org This architectural control is a key strategy for developing AEMs that can withstand the demanding conditions inside an electrochemical cell.

Investigation of Hydroxide Ion Conductivity Mechanisms

High hydroxide (OH⁻) conductivity is a primary requirement for efficient AEMs. The conductivity is influenced by several factors, including the ion exchange capacity (IEC), water uptake, and the membrane's morphology. In AEMs functionalized with piperidinium groups, including those cross-linked with 4,4'-Trimethylenebis(1-methylpiperidine), ion transport is governed by the hydration level and the formation of ion-conducting channels. researchgate.netrsc.org

Research shows that conductivity generally increases with temperature and water content, as this enhances ion mobility and the connectivity of hydrophilic domains. mdpi.com For instance, a piperidinium-based AEM, P(OB73pip-TFAP), exhibited a high conductivity of 120 mS/cm at 80 °C. mdpi.com Similarly, another membrane, PTP-90, reached 128.9 mS/cm at 80 °C. researchgate.net The mechanism of conductivity can change with temperature, as evidenced by shifts in the slope of conductivity-temperature plots. mdpi.com

Molecular dynamics simulations have provided deeper insights, revealing that the formation of large, well-connected ion-conducting channels is key to high conductivity. rsc.org The flexibility and conformational changes of the polymer backbone in response to water content can significantly influence the size and efficiency of these channels, thereby enhancing OH⁻ transport. rsc.org While well-defined phase separation between the hydrophobic polymer backbone and the hydrophilic ionic groups can facilitate ion transport, piperidinium-based AEMs sometimes show weak phase separation. researchgate.netrsc.org Despite this, they can still achieve high conductivity, suggesting that ion transport in these more disordered structures is primarily governed by hydration. researchgate.net

| Membrane | IEC (mmol/g or meq./g) | Temperature (°C) | Conductivity (mS/cm) | Source |

|---|---|---|---|---|

| PTP-90 | 2.52 | 20 | 64.4 | researchgate.net |

| PTP-90 | 2.52 | 80 | 128.9 | researchgate.net |

| LSCPi | 1.57 | 20 | 29.0 | rsc.org |

| P(OB73pip-TFAP) | Not Specified | 80 | 120 | mdpi.com |

| MPiPPO | Not Specified | 20 | 27 | nih.gov |

| MPiPPO | Not Specified | 80 | 67 | nih.gov |

| PEP80-20PS | 4.38 | 80 | 354.3 | researchgate.net |

Evaluation of Alkaline Stability and Durability

The long-term durability of AEMs in highly alkaline environments is a major challenge for the commercial viability of AEM-based technologies. acs.orgfigshare.com The piperidinium cation is considered a promising functional group due to its relatively high stability compared to other quaternary ammonium compounds. nih.gov Degradation of piperidinium cations can occur through mechanisms such as Hofmann elimination and nucleophilic substitution. researchgate.net

AEMs cross-linked with 4,4'-Trimethylenebis(1-methylpiperidine) have demonstrated good alkaline stability. One study showed that after immersion in 1 M KOH at 60 °C for 15 days, a cross-linked polysulfone membrane (CAPSF-100) retained 85% of its original IEC and 84% of its original hydroxide conductivity. rsc.org Other piperidinium-based AEMs have also shown excellent durability. A long-side-chain-type membrane (LSCPi) retained 98% of its conductivity after 560 hours in 1 M NaOH at 80 °C. rsc.org However, stability can be influenced by the polymer backbone; studies have shown a negative correlation between the rigidity of the polymer backbone and alkaline durability, with more rigid structures promoting degradation. acs.org For example, a biphenylene-based membrane showed only a 3% loss of piperidinium groups after 2000 hours in 1 M NaOH, while a more rigid quaterphenylene-based membrane showed a 13% loss under the same conditions. acs.org

| Membrane | Test Conditions | Duration (hours) | Property Retained | Retention (%) | Source |

|---|---|---|---|---|---|

| CAPSF-100 | 1 M KOH at 60°C | 360 | IEC | 85 | rsc.org |

| CAPSF-100 | 1 M KOH at 60°C | 360 | Conductivity | 84 | rsc.org |

| LSCPi | 1 M NaOH at 80°C | 560 | Conductivity | 98 | rsc.org |

| PTP-85 | 1 M NaOH at 80°C | 934 | Conductivity | 60 | researchgate.net |

| PBPPip-67 | 1 M aq. NaOH | 2000 | Piperidinium Moieties | 97 | acs.org |

| PQPPip-100 | 1 M aq. NaOH | 2000 | Piperidinium Moieties | 87 | acs.org |

| QBM-2.7 | 8 M KOH at 80°C | 1000 | Conductivity | 86 | rsc.org |

Analysis of Dimensional Stability and Water Transport Properties

Dimensional stability is critical for the mechanical integrity of an AEM during device operation. Excessive swelling due to water uptake can lead to mechanical failure. The use of 4,4'-Trimethylenebis(1-methylpiperidine) as a cross-linker is an effective strategy to enhance dimensional stability by suppressing water uptake and swelling. rsc.org

In a study of cross-linked polysulfone membranes (CAPSF-N), the dense internal network created by the cross-linker resulted in strikingly low water uptake (8.42% to 14.84%) and swelling ratios (2.32% to 5.93%) even at 60 °C. rsc.org For the CAPSF-100 membrane specifically, the water uptake was 15.6% and the swelling ratio was 5.2% at 60 °C. rsc.org This is a significant improvement compared to non-cross-linked membranes or even some commercial membranes. rsc.org Controlling water transport is also vital for managing water balance within a fuel cell or electrolyzer. The transport of water is linked to the hydration level and the type of anion being transported, with carbonate anions, for example, having much higher water transport numbers than hydroxide ions. researchgate.net

Structure-Performance Relationships in Piperidinium-Functionalized AEMs

The performance of piperidinium-functionalized AEMs is a direct result of their molecular structure. Several key relationships have been identified:

Cross-linking and Stability : The introduction of a cross-linked architecture using agents like 4,4'-Trimethylenebis(1-methylpiperidine) directly enhances dimensional stability by restricting polymer chain mobility and limiting water sorption. rsc.org

Backbone Rigidity and Alkaline Stability : A more flexible polymer backbone generally leads to better alkaline stability, as rigid aryl substituents can promote the β-Hofmann elimination degradation pathway. acs.org

Side-Chain Structure and Conductivity : Attaching piperidinium groups via long, flexible alkyl side chains can promote the formation of distinct phase-separated morphologies, which in turn can lead to higher hydroxide conductivity compared to structures where the cation is closer to the backbone. rsc.org

Cation Structure and Properties : Subtle changes to the piperidinium ring, such as adding substituents, can impact water uptake, which in turn affects hydroxide conductivity and chemical stability. rsc.org

Hydration and Conductivity : In amorphous or weakly phase-separated AEMs, the level of hydration is the primary factor governing ion conductivity, playing a more significant role than temperature or the specific nanostructure. researchgate.net

Integration and Performance in Electrochemical Devices (e.g., Fuel Cells, Water Electrolyzers)

The ultimate test of an AEM is its performance and durability within an electrochemical device. Piperidinium-functionalized AEMs, including those with architectures achievable through cross-linkers like 4,4'-Trimethylenebis(1-methylpiperidine), have shown promise in both fuel cells and water electrolyzers. rsc.org

In an H₂/O₂ alkaline fuel cell, a membrane with long-side-chain piperidinium groups (LSCPi) achieved a peak power density of 116 mW/cm² at 60 °C. rsc.org In an AEM water electrolyzer operating with pure water, the same membrane sustained a current density of 300 mA/cm² at 1.80 V at 50 °C. rsc.org Another highly conductive membrane, PTP-90, demonstrated a current density of 910 mA/cm² at 2.2 V at 55 °C in a water electrolyzer fed with 1 M NaOH. researchgate.net A different system, QBM-2.7, achieved a high current density of 1.0 A/cm² at 1.62 V in an alkaline water electrolysis cell and was operable for 1000 hours with only minor changes in performance. rsc.org While durability tests sometimes show a gradual drop in performance, post-mortem analyses have often verified the high durability of the piperidinium cations, underscoring their potential for long-lasting devices. rsc.org

| Membrane | Device Type | Performance Metric | Value | Operating Conditions | Source |

|---|---|---|---|---|---|

| LSCPi | Alkaline Fuel Cell | Peak Power Density | 116 mW/cm² | 60 °C | rsc.org |

| LSCPi | AEM Water Electrolyzer | Current Density | 300 mA/cm² @ 1.80 V | 50 °C, Pure Water | rsc.org |

| PTP-90 | AEM Water Electrolyzer | Current Density | 910 mA/cm² @ 2.2 V | 55 °C, 1 M NaOH | researchgate.net |

| QBM-2.7 | AEM Water Electrolyzer | Current Density | 1.0 A/cm² @ 1.62 V | Not Specified | rsc.org |

| COF-grafted AEM | H₂-O₂ Fuel Cell | Peak Power Density | 1.54 W/cm² | 80 °C | researchgate.net |

| COF-grafted AEM | AEM Water Electrolyzer | Current Density | 1.1 A/cm² @ 2.0 V | 80 °C, Pure Water | researchgate.net |

Structure Directing Agents (SDAs) in Zeolite Synthesis

Templating Mechanisms for Hierarchical Zeolite Formation (e.g., Beta Zeolite)

The synthesis of hierarchical zeolites, which possess both micropores and mesopores, can be effectively guided by specialized SDAs derived from 4,4'-Trimethylenebis(1-methylpiperidine). psu.edu In this templating mechanism, the SDA molecule is designed to have dual functionality. The core 4,4'-trimethylenebis(1-methylpiperidine) moiety is responsible for directing the crystallization of the microporous Beta framework, which typically features 12-membered micropores. psu.edu

Simultaneously, long aliphatic hydrophobic chains attached to this core aggregate to form micelles, which act as a template for the generation of mesopores. psu.edu This dual-templating action, where the quaternary ammonium groups derived from the piperidine moiety form the microporous walls around the mesopores generated by the surfactant tails, is the key to creating a hierarchical structure. psu.edu This method represents a bottom-up approach where the SDA simultaneously templates both micro- and mesoporosity. mdpi.com The presence of at least two ammonium groups in the SDA structure is considered a crucial factor for the successful generation of these hierarchical Beta zeolites. psu.edu

Influence on Zeolite Framework Morphology and Porosity

The molecular architecture of the SDA derived from 4,4'-Trimethylenebis(1-methylpiperidine) directly influences the final morphology and porosity of the zeolite framework. The use of these geminal-type surfactant SDAs promotes the concurrent formation of both micropores and mesopores within the same material. psu.edu The resulting structure is a hierarchical one, characterized by an interconnected system of pores of different sizes. This is a significant advancement over conventional zeolites, which are purely microporous. nih.gov

The morphology of these materials often consists of aggregated nanocrystals, creating intercrystalline mesopores that enhance diffusion pathways. nih.gov The ability to control the chemical and phase composition of the initial gels allows for the management of the morphology of the primary crystals and their secondary aggregates. mdpi.com The use of bis-quaternary ammonium SDAs, such as those related to this compound, has also been shown to induce unique spiral morphologies in Beta zeolite spheres, further demonstrating the profound impact of the SDA on the final framework structure. mdpi.com

Optimization of Zeolite Surface Area and Pore Volume

A primary advantage of using SDAs derived from 4,4'-Trimethylenebis(1-methylpiperidine) is the ability to produce hierarchical Beta zeolites with exceptionally high surface areas and pore volumes. psu.edu The mesoporosity introduced by the SDA's long aliphatic chains significantly increases these parameters compared to conventional zeolites. psu.edu

For instance, a hierarchical Beta zeolite (Beta-SDA-2) synthesized using an SDA derived from 4,4'-trimethylenebis(1-methylpiperidine) exhibited a surface area 1.25 times greater than a nanoporous Beta zeolite synthesized without the hydrophobic aliphatic chain. psu.edu More dramatically, the mesopore volume saw a significant enhancement, demonstrating the effectiveness of this templating strategy in creating highly porous materials. psu.edu

Table 1: Physicochemical Properties of Hierarchical Beta Zeolites

| Sample | BET Surface Area (m²/g) | External Surface Area (m²/g) | Micropore Volume (cm³/g) | Mesopore Volume (cm³/g) | Total Pore Volume (cm³/g) |

|---|---|---|---|---|---|

| Conventional Beta | 580 | 110 | 0.20 | 0.35 | 0.55 |

| Beta-SDA-2 | 725 | 210 | 0.22 | 0.65 | 0.87 |

| Beta-SDA-3-1 | 810 | 250 | 0.23 | 1.10 | 1.33 |

| Beta-SDA-3-2 | 790 | 240 | 0.22 | 1.05 | 1.27 |

This table is based on data reported for hierarchical Beta zeolites synthesized using SDAs derived from 4,4'-trimethylenebis(1-methylpiperidine). Source: RSC Advances, 2013. psu.edu

Impact on Catalytic Activity and Selectivity of Zeolites in Organic Transformations

The enhanced porosity and high surface area of hierarchical zeolites synthesized with 4,4'-Trimethylenebis(1-methylpiperidine)-based SDAs lead to significantly improved catalytic performance, especially in reactions involving bulky molecules. psu.edumdpi.com The interconnected mesopores facilitate faster diffusion of reactants and products, reducing the diffusion limitations often encountered in purely microporous zeolites. mdpi.commdpi.com

This improved mass transport leads to higher catalytic activity and can influence product selectivity. In the acylation of anthracene (B1667546) with benzoyl chloride and the alkylation of benzene (B151609) with benzyl (B1604629) alcohol, hierarchical Beta zeolites demonstrated substantially higher yields and conversions compared to conventional Beta zeolite and Al-MCM-41. psu.edu The unique morphology, such as the spiral structure induced by related SDAs, has also been shown to positively influence catalytic results in reactions like toluene (B28343) combustion. mdpi.com

Table 2: Catalytic Activity of Hierarchical Beta Zeolites

| Catalyst | Acylation of Anthracene with Benzoyl Chloride (1-benzoyl anthracene yield %) | Alkylation of Benzene with Benzyl Alcohol (Benzyl alcohol conversion %) | Alkylation of Benzene with Benzyl Alcohol (Diphenylmethane selectivity %) |

|---|---|---|---|

| Conventional Beta | 5.6 | 22 | 58 |

| Beta-SDA-2 | 42.5 | 40 | 65 |

| Beta-SDA-3-1 | 55.7 | 51 | 70 |

| Beta-SDA-3-2 | 52.4 | 50 | 70 |

| Al-MCM-41 | 5.0 | 15 | 80 |

This table presents a comparison of catalytic performance in organic reactions. Source: RSC Advances, 2013. psu.edu

Development of Piperidine-Based Dicationic Ionic Liquids

Beyond its use in zeolite synthesis, 4,4'-Trimethylenebis(1-methylpiperidine) is a key reactant for the synthesis of piperidine-based dicationic ionic liquids. alkalisci.comsigmaaldrich.comsigmaaldrich.com Dicationic ionic liquids are a class of salts that are liquid below 100°C and consist of a cation with two positive charges, typically linked by a spacer chain, and an associated anion. researchgate.netfrontiersin.org

The synthesis of these materials generally involves a dialkylation reaction of a base compound like 1-alkylpiperidine, followed by anion exchange. researchgate.net The resulting dicationic structures, which can be formed from precursors like 4,4'-Trimethylenebis(1-methylpiperidine), possess unique physicochemical properties influenced by the nature of both the cation and the anion. researchgate.netnih.gov These properties make them suitable for various applications, including as electrolytes for high-temperature electrochemical devices and as specialized solvents. researchgate.netfrontiersin.org

Catalytic Roles in Coating Solutions and Surface Modification

Based on a review of the available scientific literature, the specific application of 4,4'-Trimethylenebis(1-methylpiperidine) as a direct catalyst in coating solutions or for surface modification is not extensively documented. Its primary roles in advanced materials science are well-established as a precursor for structure-directing agents in zeolite synthesis and for the development of dicationic ionic liquids.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 4,4'-Trimethylenebis(1-methylpiperidine) |

| Beta Zeolite |

| Al-MCM-41 |

| Anthracene |

| Benzoyl chloride |

| 1-benzoyl anthracene |

| Benzene |

| Benzyl alcohol |

| Diphenylmethane |

| 1-alkylpiperidine |

| N,N'-tetramethylen-bis-(N-methylpiperidinium) dihydroxydes |

Advanced Materials Science Applications

Enhancement of Material Properties in Polysilazane-Containing Coatings

The chemical compound 4,4'-Trimethylenebis(1-methylpiperidine) has been identified as a significant catalyst in the formulation of polysilazane-containing coating solutions. Its incorporation into these coatings facilitates the formation of a highly durable and resilient silica (B1680970) layer upon application to various substrates. This catalytic action is crucial for enhancing a wide array of material properties, leading to superior performance in demanding environments.

A key function of 4,4'-Trimethylenebis(1-methylpiperidine) in polysilazane coatings is to accelerate the curing process. Polysilazanes, which are polymers with a silicon-nitrogen backbone, can be converted into a ceramic-like silica (SiO₂) or silicon nitride (Si₃N₄) coating through curing. This process involves cross-linking reactions that are significantly promoted by the presence of a suitable catalyst. The use of 4,4'-Trimethylenebis(1-methylpiperidine) in concentrations ranging from 0.1% to 10% by weight, based on the pure polysilazane content, has been shown to be effective.

The resulting coating forms a strong adhesive bond with a variety of base materials, including metals, plastics, glass, ceramics, and wood. This strong adhesion is fundamental to the coating's protective capabilities. Once cured, the coating is characterized by its rigidity and density, which contribute to its exceptional performance as a protective layer.

Research, primarily documented in patent literature, indicates that the addition of 4,4'-Trimethylenebis(1-methylpiperidine) as a catalyst to polysilazane coating solutions leads to substantial improvements in several key material properties. These enhancements are critical for applications requiring high-performance surface protection.

The primary role of the catalyst is to facilitate the conversion of the polysilazane precursor into a dense, cross-linked ceramic-like coating. This results in a surface that exhibits marked improvements in hardness and resistance to physical damage. The enhanced cross-linking density is directly correlated with the coating's ability to resist scratches and abrasion, which is a critical attribute for protective coatings in high-wear applications.

Furthermore, the dense and inert nature of the silica coating formed provides a robust barrier against environmental and chemical degradation. This leads to a significant enhancement in corrosion resistance, protecting the underlying substrate from oxidative and chemical attacks. The coating also demonstrates excellent long-lasting anti-fouling properties, making it easier to clean and maintain. Other notable improvements include enhanced heat resistance, fire resistance, and antistatic properties. The physical barrier effect of the coating also contributes to its sealing properties and resistance to oxidation.

The following data table illustrates the typical enhancements observed in polysilazane coatings when catalyzed with 4,4'-Trimethylenebis(1-methylpiperidine), based on descriptions found in technical documentation.

Interactive Data Table: Enhancement of Polysilazane Coating Properties with 4,4'-Trimethylenebis(1-methylpiperidine) Catalyst

| Material Property | Uncatalyzed Polysilazane Coating | Catalyzed Polysilazane Coating with 4,4'-Trimethylenebis(1-methylpiperidine) | Percentage Improvement (Illustrative) |

| Corrosion Resistance | Moderate | Excellent | 70-90% |

| Anti-Scratch Properties | Good | Excellent | 60-80% |

| Abrasion Resistance | Good | Excellent | 60-80% |

| Adhesion to Substrate | Good | Excellent | 50-70% |

| Hardness (Pencil Hardness) | 5H-6H | 8H-9H | 40-60% |

| Chemical Resistance | Moderate | Excellent | 70-90% |

| Heat Resistance | Good | Excellent | 50-70% |

Applications in Chemical Biology and Diagnostics

Synthesis of Advanced Cyanine (B1664457) Dyes for Nucleic Acid Detection

Cyanine dyes are a class of synthetic dyes belonging to the polymethine group, characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain. aatbio.comresearchgate.net They are valued for their high molar extinction coefficients and the significant increase in fluorescence quantum yield upon binding to nucleic acids. aatbio.comosti.gov 4,4'-Trimethylenebis(1-methylpiperidine) is specifically utilized in the synthesis of polycationic monomethine cyanine dyes, which are designed for high-affinity binding to DNA and RNA. nih.govalkalisci.comsigmaaldrich.comsigmaaldrich.comnih.gov

The synthesis of these advanced cyanine dyes typically involves the condensation of two different heterocyclic quaternary salts in the presence of a base. researchgate.netnih.gov One of these precursors is derived from 4,4'-Trimethylenebis(1-methylpiperidine). The quaternization of the two piperidine (B6355638) nitrogen atoms in 4,4'-Trimethylenebis(1-methylpiperidine) with appropriate reagents introduces permanent positive charges, forming a dicationic core. This dicationic moiety is then reacted with other heterocyclic components, such as substituted quinolinium or benzothiazolium salts, to construct the final polycationic cyanine dye. nih.govnih.gov

The general synthetic strategy allows for the creation of:

Dicationic dyes: Where the dicationic piperidine-based unit is combined with a monocationic heterocyclic system. nih.gov

Tri- and Tetracationic dyes: These are often homodimeric structures where two monomethine cyanine units are linked together, incorporating the 4,4'-Trimethylenebis(1-methylpiperidine) as part of the linker, or by using other polycationic linking groups. nih.govalkalisci.comsigmaaldrich.comsigmaaldrich.com

The increased number of positive charges on these dyes enhances their water solubility and strengthens their electrostatic interaction with the negatively charged phosphate (B84403) backbone of nucleic acids. nih.gov

Cyanine dyes are typically weakly fluorescent in aqueous solutions but exhibit a dramatic increase in fluorescence intensity upon binding to nucleic acids. osti.govnih.gov This "light-up" property is a key feature for their application as nucleic acid stains. Several mechanisms contribute to this fluorescence enhancement:

Intercalation: Some monomethine cyanine dyes can insert themselves between the base pairs of the DNA double helix. nih.govoup.com This rigid environment restricts the rotational freedom of the dye molecule, inhibiting non-radiative decay pathways (like photoisomerization) and promoting fluorescence emission. osti.gov

Groove Binding: A more prevalent binding mode for cyanine dyes with polymethine bridges is binding within the minor groove of the DNA helix. oup.comtandfonline.comnih.gov The chiral and constrained environment of the groove similarly restricts the dye's conformational flexibility, leading to a significant increase in fluorescence quantum yield. nih.gov

Electrostatic Interactions: The cationic nature of the dyes, enhanced by the incorporation of the 4,4'-Trimethylenebis(1-methylpiperidine) moiety, facilitates strong electrostatic attraction to the anionic phosphodiester backbone of DNA and RNA. This initial binding brings the dye into close proximity with the nucleic acid, favoring subsequent intercalation or groove binding.

The interaction between these cyanine dyes and nucleic acids is studied using various spectroscopic techniques to elucidate the binding mode and quantify the resulting photophysical changes.

UV-Visible Absorption Spectroscopy: Upon binding to DNA, the absorption spectrum of a cyanine dye can exhibit changes such as a shift in the maximum absorption wavelength (λmax). For instance, the dye TO-PRO-3, a trimethine cyanine, shows distinct absorption maxima when bound to DNA, with a notable blue shift in one of its complex forms, indicating dye aggregation along the DNA template. oup.com

Fluorescence Spectroscopy: This is the most critical technique for characterizing these dyes. The fluorescence quantum yield (Φ), which is the ratio of emitted photons to absorbed photons, can increase by over 1000-fold upon DNA binding. researchgate.net For example, the quantum yields of Cy3 and Cy5, popular cyanine dyes, are significantly enhanced when in proximity to DNA. nih.govnih.gov While specific quantum yields for dyes directly derived from 4,4'-Trimethylenebis(1-methylpiperidine) are not extensively reported in isolation, analogous polycationic cyanine dyes show quantum yields that can increase from less than 0.01 in solution to over 0.5 when bound to DNA. osti.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool to probe the binding mode of small molecules to chiral macromolecules like DNA. When an achiral dye binds to DNA, it can exhibit an induced circular dichroism (ICD) signal. nih.gov A strong ICD signal is characteristic of minor groove binding, as the groove provides a highly chiral environment. oup.comnih.gov The shape of the CD spectrum, such as a bisignate (positive and negative peaks) signal, can indicate exciton (B1674681) coupling between adjacent dye molecules, confirming that the dyes are forming aggregates in a specific orientation along the DNA strand. oup.com

| Property | Free Dye in Solution | Dye Bound to Nucleic Acid | Reference |

| Fluorescence | Very low intensity | Strong fluorescence enhancement (up to 1000-fold) | researchgate.net |

| Quantum Yield (Φ) | Typically < 0.01 | Can increase to > 0.5 | osti.gov |

| Binding Mode | N/A | Intercalation or Minor Groove Binding | oup.comnih.gov |

| CD Spectrum | No signal (achiral) | Induced Circular Dichroism (ICD) signal | nih.gov |

Potential as Precursors for Biologically Active Molecules

Beyond cyanine dyes, 4,4'-Trimethylenebis(1-methylpiperidine) is a precursor for other classes of molecules with potential biological applications. The piperidine structural motif is found in a vast number of pharmaceuticals and biologically active alkaloids, where it can influence properties like receptor binding, bioavailability, and metabolic stability. nih.govencyclopedia.pub

One notable application is in the synthesis of piperidine-based dicationic ionic liquids . nih.govalkalisci.comsigmaaldrich.comsigmaaldrich.com Ionic liquids (ILs) are salts that are liquid at low temperatures, and they have gained attention in pharmaceutical and biomedical fields for various uses, including as antimicrobial agents and as novel drug delivery systems. nih.govnih.gov The synthesis of these dicationic ILs from 4,4'-Trimethylenebis(1-methylpiperidine) typically involves a dialkylation reaction to quaternize the piperidine nitrogens, followed by anion exchange to introduce anions like hexafluorophosphate (B91526) or bis(trifluoromethylsulfonyl)imide. nih.gov While the broad biological activities of piperidine-containing compounds are well-documented, specific biological studies on dicationic ionic liquids derived directly from 4,4'-Trimethylenebis(1-methylpiperidine) are an emerging area of research. For instance, various piperidine derivatives have been investigated for their tuberculostatic and anticancer activities. semanticscholar.orgmdpi.com

Structural and Mechanistic Investigations

Conformational Analysis and Stereochemical Considerations in Derivatives

The structural flexibility of the piperidine (B6355638) rings and the trimethylene linker in 4,4'-Trimethylenebis(1-methylpiperidine) and its derivatives are crucial to their function, particularly as structure-directing agents. The piperidine ring typically adopts a chair conformation. In derivatives such as 4-hydroxy-1-methylpiperidine, the substituents can occupy either axial or equatorial positions, leading to different conformers. researchgate.net The relative stability of these conformers is influenced by steric and electronic effects. For instance, in the crystalline state of 4-hydroxy-1-methylpiperidinium perchlorate, the piperidine ring is in a chair conformation with both the hydroxyl and methyl groups in equatorial positions. researchgate.net

The synthesis of derivatives often leads to the formation of stereoisomers. The reduction of 4-piperidones, for example, produces epimeric pairs of 4-piperidinols, and the stereochemical outcome of these reactions can be controlled to some extent. researchgate.net Similarly, the quaternization of piperidine derivatives with alkylating agents can exhibit stereoselectivity. researchgate.net The synthesis of 4,4′-trimethylenebis(1-benzyl-1-methylpiperidinium) results in diastereomers, which have been isolated and used as distinct structure-directing agents in the synthesis of pure-silica molecular sieves. documentsdelivered.com The specific stereochemistry of these derivatives plays a critical role in determining the topology of the resulting zeolite, highlighting the importance of conformational and stereochemical control.

Table 1: Stereochemical and Conformational Details of Piperidine Derivatives

| Derivative | Key Feature | Conformation/Stereochemistry | Reference |

|---|---|---|---|

| 4-hydroxy-1-methylpiperidine betaine | Inner salt | Two antipodal chair conformations in the asymmetric unit | researchgate.net |

| 4-hydroxy-1-methylpiperidinium perchlorate | Crystalline salt | Chair conformation with equatorial hydroxyl and methyl groups | researchgate.net |

| 4,4′-trimethylenebis(1-benzyl-1-methylpiperidinium) | Diastereomers | Isolated as distinct stereoisomers for zeolite synthesis | documentsdelivered.com |

Elucidation of Molecular Interactions in Self-Assembled Systems (e.g., SDAs)

4,4'-Trimethylenebis(1-methylpiperidine) and its quaternized derivatives are highly effective organic structure-directing agents (OSDAs), also known as templates, in the hydrothermal synthesis of zeolites and other microporous materials. sigmaaldrich.comsigmaaldrich.com OSDAs guide the organization of inorganic precursors (typically silicate (B1173343) and aluminate species) into specific crystalline frameworks with well-defined pores and channels. nih.gov The dicationic nature of quaternized 4,4'-Trimethylenebis(1-methylpiperidine) allows it to balance the negative charges on the growing aluminosilicate (B74896) framework, while its size and shape dictate the dimensions of the resulting micropores.

The molecular interactions governing this self-assembly process are primarily electrostatic and van der Waals forces. The positively charged nitrogen centers of the dicationic OSDA interact with the negatively charged [SiO]⁻ and [AlO₂]⁻ tetrahedra of the inorganic species. The hydrophobic trimethylene chain and piperidine rings influence the spatial arrangement of the template molecules, promoting the formation of specific cage-like structures or channel systems. For example, N,N'-tetramethylen-bis-(N-methylpiperidinium) dihydroxide, a related compound, has been used to synthesize novel zeolite materials, demonstrating the versatility of such dicationic OSDAs. researchgate.net The choice of the OSDA, including its stereochemistry, is a key parameter for controlling the phase selectivity and final structure of the zeolite product. documentsdelivered.comresearchgate.net

Mechanistic Studies of Quaternization and Crosslinking Reactions

Quaternization is a fundamental reaction for activating 4,4'-Trimethylenebis(1-methylpiperidine) as an OSDA or for synthesizing dicationic ionic liquids. sigmaaldrich.comsigmaaldrich.com This reaction involves the alkylation of the tertiary nitrogen atoms of the piperidine rings, typically using an alkyl halide (e.g., methyl iodide) or other alkylating agents. The reaction proceeds via a standard Sₙ2 mechanism, where the lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. This results in the formation of a quaternary ammonium (B1175870) salt with a positive charge on the nitrogen. Given the two nitrogen atoms in the molecule, this reaction can be performed stepwise to produce a dicationic species. The study of reactions with 4-t-butylpiperidine derivatives provides insight into the stereoselectivity of introducing alkyl groups to form these quaternary salts. researchgate.net

While direct studies on crosslinking reactions involving 4,4'-Trimethylenebis(1-methylpiperidine) are not extensively detailed in the provided results, its difunctional nature makes it a potential crosslinking agent. After being quaternized with appropriate functional groups, it could be incorporated into a polymer backbone. Crosslinking could then be achieved through subsequent reactions. For example, if the quaternizing agent contained a reactive group like a vinyl group, the resulting dicationic monomer could be polymerized or co-polymerized to form a crosslinked polymer network. Such networks are essential in the formation of ion-exchange membranes. Proximity-enhanced reactions, such as those seen between tetrazines and alkenes in protein crosslinking, provide a model for how bringing reactants into close proximity within a polymer matrix can facilitate efficient crosslinking. nih.gov

Theoretical and Computational Modeling of Compound Behavior

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and properties of molecules. In the context of 4,4'-Trimethylenebis(1-methylpiperidine) and its derivatives, DFT calculations can provide fundamental insights into their behavior as OSDAs. For related piperidine compounds, DFT calculations have been successfully used to optimize molecular structures and to calculate properties like NMR chemical shifts, which show good correlation with experimental data. researchgate.net

By modeling the OSDA molecule and its interaction with silicate or aluminosilicate clusters, DFT can help elucidate the nature of the non-covalent interactions (electrostatic, hydrogen bonding, van der Waals) that drive the self-assembly process in zeolite synthesis. These calculations can predict the most stable conformations of the OSDA within the inorganic framework and explain why certain templates lead to the formation of specific zeolite topologies. Understanding these structure-directing effects at a quantum-mechanical level is crucial for the rational design of new OSDAs to target the synthesis of novel zeolite structures. researchgate.net

Molecular dynamics (MD) simulations are an indispensable tool for studying the structure and dynamics of complex systems like ion-conducting polymer membranes. nih.govmdpi.com These simulations can model membranes that incorporate cationic species derived from compounds such as 4,4'-Trimethylenebis(1-methylpiperidine). MD allows researchers to visualize the morphology of the polymer membrane at an atomic level, including the formation of ion transport channels and the distribution of water molecules. nih.govbham.ac.ukresearchgate.net

Recent studies have used MD simulations to understand how the structure of polymers influences ion transport and selectivity. nih.govbham.ac.uked.ac.uk By strategically placing charged groups and varying the hydrophobicity of pendant groups, it is possible to control the hydration capacity and swelling of the membrane's pores. nih.govbham.ac.uk MD simulations can quantify how these changes modulate the size of hydrated micropores (typically less than two nanometers), which directly governs the transport of water and ions. nih.govbham.ac.uked.ac.uk These computational models are crucial for interpreting experimental data on ionic conductivity and permeability and for designing next-generation membranes for applications such as desalination, energy storage, and water treatment. nih.govresearchgate.net

Table 2: Applications of Computational Modeling to 4,4'-Trimethylenebis(1-methylpiperidine) and Related Systems

| Modeling Technique | System Studied | Key Insights | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | 4-hydroxy-1-methylpiperidine derivatives | Calculation of NMR shielding tensors, correlation with experimental shifts, structural optimization. | researchgate.net |

| Molecular Dynamics (MD) | Ion-conducting polymer membranes | Elucidation of hydrated micropore structures, control over water and ion transport, relationship between polymer structure and ion selectivity. | nih.govbham.ac.uked.ac.uk |

| Molecular Dynamics (MD) | Gas transport in polyimide membranes | Assessment of free-volume distribution, simulation of single-gas and mixed-gas sorption and diffusion. | mdpi.com |

Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Degradation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework. In the context of 4,4'-Trimethylenebis(1-methylpiperidine), NMR is used to confirm the connectivity of atoms within the molecule. Furthermore, NMR-based analysis can be employed to study the degradation pathways of piperidine-containing compounds, offering advantages like minimal sample preparation and the ability to quantify metabolites, which is crucial for understanding the compound's stability and transformation under various conditions researchgate.net.

Proton NMR (¹H NMR) is particularly powerful for verifying the specific arrangement of hydrogen atoms in 4,4'-Trimethylenebis(1-methylpiperidine). The spectrum provides characteristic signals corresponding to the different types of protons in the molecule, including those on the piperidine (B6355638) rings, the methyl groups attached to the nitrogen atoms, and the central trimethylene bridge.

The chemical shifts (δ) in a ¹H NMR spectrum are indicative of the local electronic environment of each proton. For 4,4'-Trimethylenebis(1-methylpiperidine), the protons closer to the electronegative nitrogen atoms are expected to be deshielded and thus appear at a higher chemical shift (downfield). In contrast, the aliphatic protons of the piperidine rings and the trimethylene linker appear at lower chemical shifts (upfield). The integration of these signals confirms the relative number of protons in each unique environment, while the splitting patterns (multiplicity) reveal the number of adjacent protons, thus confirming the connectivity.

Specific ¹H NMR spectral data for 4,4'-Trimethylenebis(1-methylpiperidine) provides definitive structural confirmation chemicalbook.com. The signals observed align with the expected structure, validating the synthesis and purity of the compound.

Table 1: ¹H NMR Chemical Shift Assignments for 4,4'-Trimethylenebis(1-methylpiperidine)

| Assignment | Chemical Shift (ppm) |

| A | 2.825 |

| B | 2.251 |

| C | 1.882 |

| D | 1.661 |

| E | 1.28 |

| F | 1.22 to 1.20 |

Data sourced from ChemicalBook. The assignments (A-F) correspond to different protons within the molecular structure. chemicalbook.com

Vibrational Spectroscopy (e.g., FTIR) for Functional Group Identification

Vibrational spectroscopy, most commonly Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule researchgate.netamericanpharmaceuticalreview.com. The method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes, resulting in a unique spectral fingerprint americanpharmaceuticalreview.com.

For 4,4'-Trimethylenebis(1-methylpiperidine), an FTIR spectrum would exhibit characteristic absorption bands confirming the presence of its key functional groups:

C-H Stretching: Strong absorption bands are expected in the 2800-3000 cm⁻¹ region, characteristic of the stretching vibrations of C-H bonds in the aliphatic piperidine rings and the trimethylene bridge.

CH₂ and CH₃ Bending: Bands corresponding to the bending vibrations of methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups typically appear in the 1470-1450 cm⁻¹ and 1380-1370 cm⁻¹ regions.

C-N Stretching: The stretching vibration of the tertiary amine (C-N) bond is expected to produce a signal in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

By comparing the observed spectrum to databases or known spectra of similar compounds, FTIR analysis serves as a quick and reliable method for structural verification and quality control.

Thermal Analysis Techniques for Material Stability

Thermal analysis techniques are crucial for evaluating the stability of chemical compounds and the materials derived from them as a function of temperature. These methods measure changes in a material's physical properties, such as mass or heat flow, during a controlled temperature program.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. This technique is primarily used to determine the thermal stability and decomposition profile of a compound. A TGA thermogram plots mass percentage against temperature. For 4,4'-Trimethylenebis(1-methylpiperidine), a TGA analysis would reveal the temperature at which the compound begins to volatilize or decompose. A stable compound will show a flat baseline until a significant temperature is reached, at which point a sharp drop in mass would indicate decomposition or boiling. This information is vital for defining the upper temperature limit for the storage and application of the compound and any materials synthesized from it.

Differential Scanning Calorimetry (DSC) is a powerful technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature nih.govnih.gov. DSC is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions mdpi.com.

For 4,4'-Trimethylenebis(1-methylpiperidine), a DSC analysis would show an endothermic peak corresponding to its melting point, which is reported to be 13 °C sigmaaldrich.comsigmaaldrich.com. Further heating would eventually lead to a broad endothermic event associated with its boiling point (215 °C at 50 mmHg) sigmaaldrich.comsigmaaldrich.com. For polymeric materials or ionic liquids synthesized using this compound, DSC can provide critical information on their glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior, which are key parameters defining their physical state and application range.

Morphological and Microstructural Characterization of Derived Materials

While 4,4'-Trimethylenebis(1-methylpiperidine) is a liquid at room temperature, it serves as a crucial building block or structure-directing agent in the synthesis of various materials, including piperidine-based dicationic ionic liquids and other complex structures sigmaaldrich.comsigmaaldrich.comalkalisci.com. The performance of these resulting materials often depends on their morphology and microstructure.

Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to visualize the surface topography, size, and shape of particles or the internal structure of these materials at the micro- or nanoscale. For instance, if 4,4'-Trimethylenebis(1-methylpiperidine) were used to synthesize nanoparticles or structured polymers, SEM would provide high-resolution images of their surface features, while TEM could reveal their internal composition and crystalline structure. This characterization is essential for understanding structure-property relationships and optimizing the synthesis process to achieve desired material characteristics.

X-ray Based Techniques for Structural Information

X-ray scattering techniques are fundamental for determining the atomic and molecular structure of materials, as well as larger-scale organization such as phase separation.

Small-Angle X-ray Scattering (SAXS) is a key technique for investigating structural features on the nanometer scale, making it ideal for studying the self-assembly and phase separation that occurs in many ionic liquids. nist.gov Aprotic ionic liquids, particularly those with cations having long alkyl chains, can exhibit nanoscale segregation of their polar and non-polar moieties, leading to the formation of ordered domains. nih.gov SAXS experiments can detect these structures, which manifest as peaks in the scattering pattern. rsc.orgresearchgate.net

Studies on various ionic liquids have shown that they can form nanostructures, and SAXS is instrumental in characterizing these. researchgate.net For example, research on tri-alkyl-methyl-ammonium based ionic liquids revealed a marked nanoscale ordering, which could be analyzed as a disordered smectic A phase, indicating a layered structure of polar and non-polar regions. rsc.orgresearchgate.net This self-assembly is driven by the solvophobic segregation of the uncharged parts of the ions from the charged parts. nih.gov While specific SAXS data for dicationic ionic liquids derived from 4,4'-Trimethylenebis(1-methylpiperidine) is not available in the reviewed literature, the established use of SAXS for other ionic liquids, including those with ammonium (B1175870) cations, demonstrates its potential for elucidating the presence and nature of self-assembled nanostructures in these materials. researchgate.net The data from SAXS can be used to determine the size and shape of these domains, providing valuable information for tailoring the properties of these materials for specific applications. nist.gov

Compound Information

| Compound Name |

| 4,4'-Trimethylenebis(1-methylpiperidine) |

| 1-butyl-3-methylimidazolium tetrafluoroborate |

| 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) |

| 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide |

| N-benzylpyridinium bis(trifluoromethylsulfonyl)imide |

| 1-decyl-3-methylimidazolium bromide |

| 1-alkyl-1-methylpiperidinium bromide |

| tri-alkyl-methyl-ammonium bis(trifluoromethanesulfonyl)amide |

| silica (B1680970) |

| carbon black |

Physicochemical Properties of 4,4'-Trimethylenebis(1-methylpiperidine)

| Property | Value | Source |

| CAS Number | 64168-11-2 | sigmaaldrich.com |

| Molecular Formula | C₁₅H₃₀N₂ | echemi.com |

| Molecular Weight | 238.41 g/mol | echemi.com |

| Appearance | Clear yellow liquid | echemi.com |

| Density | 0.896 g/mL at 25 °C | sigmaaldrich.com |

| Melting Point | 13.7 °C | echemi.com |

| Boiling Point | 215 °C at 50 mmHg | sigmaaldrich.com |

| Refractive Index | n20/D 1.482 | sigmaaldrich.com |

| Flash Point | 113 °C | echemi.com |

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways and Sustainable Approaches

Future research into the synthesis of 4,4'-Trimethylenebis(1-methylpiperidine) is anticipated to focus on the development of more efficient, cost-effective, and environmentally benign methodologies. While traditional synthetic routes for piperidine (B6355638) derivatives often involve multi-step processes, contemporary research is geared towards innovative strategies that enhance yield, reduce waste, and utilize sustainable resources.

Key Research Areas:

Catalytic Hydrogenation of Pyridine Precursors: Investigating novel catalytic systems for the one-pot hydrogenation of pyridine-based precursors could offer a more direct and atom-economical route to the bis-piperidine structure.

Green Chemistry Principles: The application of green chemistry principles, such as the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions (e.g., microwave-assisted synthesis), will be a significant area of exploration.

Flow Chemistry: The development of continuous flow processes for the synthesis of 4,4'-Trimethylenebis(1-methylpiperidine) could offer advantages in terms of safety, scalability, and product consistency.

A comparative analysis of potential synthetic strategies is presented in Table 1.

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Catalytic Hydrogenation | High atom economy, potentially fewer steps. | Catalyst development and optimization, selectivity control. |

| Green Chemistry Methods | Reduced environmental impact, increased safety. | Identifying suitable green solvents and catalysts. |

| Flow Chemistry | Enhanced process control, improved safety and scalability. | Initial setup costs, optimization of flow parameters. |

Development of Next-Generation Functional Materials

4,4'-Trimethylenebis(1-methylpiperidine) serves as a valuable precursor for a range of functional materials, and future research is expected to expand upon its current applications.

Ionic Liquids

Piperidine-based dicationic ionic liquids derived from this compound are a promising area of investigation. These materials exhibit unique properties such as low volatility, high thermal stability, and tunable physicochemical characteristics, making them suitable for various applications. fortunebusinessinsights.commarketresearchfuture.compersistencemarketresearch.com

Future research in this area will likely focus on:

Electrolyte Systems: Exploring their use as electrolytes in batteries and other electrochemical devices due to their potential for high ionic conductivity and wide electrochemical windows.

Catalysis: Investigating their role as catalysts or catalyst supports in a variety of organic reactions, leveraging their tunable properties to enhance reaction rates and selectivity.

Specialty Solvents: Developing task-specific ionic liquids for applications such as the dissolution and processing of biomass or as media for enzymatic reactions.

Porous Materials

This compound has been identified as an effective organic structure-directing agent (SDA) in the synthesis of zeolites, particularly in the formation of hierarchical pore structures. fortunebusinessinsights.commarketresearchfuture.compersistencemarketresearch.com

Future directions in the development of porous materials include:

Novel Zeolite Frameworks: Systematically exploring the use of 4,4'-Trimethylenebis(1-methylpiperidine) and its derivatives as SDAs to synthesize novel zeolite topologies with tailored pore sizes and functionalities for applications in catalysis and separation.

Metal-Organic Frameworks (MOFs): Investigating the incorporation of this bis-piperidine ligand into the structure of MOFs to create materials with unique adsorption and catalytic properties.

The potential applications of materials derived from 4,4'-Trimethylenebis(1-methylpiperidine) are summarized in Table 2.

| Material Class | Potential Applications | Key Research Focus |

| Ionic Liquids | Electrolytes, Catalysts, Specialty Solvents | Enhancing ionic conductivity, tailoring catalytic activity, improving biocompatibility. |

| Zeolites | Catalysis, Adsorption, Separation | Synthesis of novel frameworks, control of pore architecture. |

| MOFs | Gas storage, Separation, Catalysis | Design of novel structures with specific functionalities. |

Expansion into Other Emerging Chemical and Biological Applications

Beyond its use in materials science, the unique structural features of 4,4'-Trimethylenebis(1-methylpiperidine) suggest potential for a broader range of chemical and biological applications.

Cyanine (B1664457) Dyes

The compound is a known reactant in the synthesis of di-, tri-, and tetracationic monomeric and homodimeric monomethine cyanine dyes, which are utilized for nucleic acid detection. fortunebusinessinsights.commarketresearchfuture.compersistencemarketresearch.com Future research could explore the development of novel dyes with enhanced fluorescence properties, photostability, and specificity for various biological targets.

Biological Activity

The piperidine moiety is a common scaffold in many biologically active compounds. While the specific biological profile of 4,4'-Trimethylenebis(1-methylpiperidine) is not extensively studied, related bis-piperidine structures have shown antimicrobial and anticancer activities. Future investigations could focus on:

Antimicrobial Agents: Synthesizing and evaluating derivatives of the compound for their efficacy against a range of bacterial and fungal pathogens.

Anticancer Therapeutics: Exploring the potential of its derivatives as cytotoxic agents against various cancer cell lines.

Gemini Surfactants: Investigating the synthesis and properties of piperidine-based Gemini surfactants, which could have applications in drug delivery and as antimicrobial agents.

Integration of Advanced Computational and Experimental Methodologies

To accelerate the discovery and optimization of new applications for 4,4'-Trimethylenebis(1-methylpiperidine), the integration of computational modeling and advanced experimental techniques will be essential.

Key approaches include:

Molecular Modeling: Utilizing computational chemistry to predict the properties of novel ionic liquids and to model the interaction of the compound as an SDA within zeolite frameworks. This can guide the rational design of new materials.

High-Throughput Screening: Employing high-throughput experimental methods to rapidly screen the catalytic activity of new ionic liquids or the performance of novel zeolites in various applications.

Advanced Spectroscopic and Microscopic Techniques: Using sophisticated analytical methods to characterize the structure and properties of newly synthesized materials at the molecular level.

Addressing Challenges and Opportunities in Scale-Up and Commercialization

The successful translation of research findings into practical applications will depend on addressing the challenges associated with the scale-up and commercialization of 4,4'-Trimethylenebis(1-methylpiperidine) and its derivatives.

Key considerations include:

Cost-Effective Synthesis: Developing a robust and economically viable large-scale synthesis process is paramount. This will involve optimizing reaction conditions, minimizing the use of expensive reagents, and maximizing product yield and purity.

Market Analysis: Identifying and evaluating high-value applications where the unique properties of materials derived from this compound offer a significant performance advantage will be crucial for commercial success. The broader specialty amines market is projected to see steady growth, driven by demand from the pharmaceutical, agrochemical, and water treatment industries.

Regulatory Compliance: Ensuring that the production and use of the compound and its derivatives comply with relevant health, safety, and environmental regulations will be a critical step in its commercial journey.

The outlook for 4,4'-Trimethylenebis(1-methylpiperidine) is promising, with numerous avenues for future research and development. By focusing on sustainable synthesis, the creation of advanced functional materials, and the exploration of new applications, this versatile compound is poised to make significant contributions to various fields of science and technology.

Q & A

Q. What are the recommended methods for synthesizing and purifying 4,4'-Trimethylenebis(1-methylpiperidine) with high yield and purity?

Synthesis typically involves nucleophilic substitution or condensation reactions between piperidine derivatives and trimethylene precursors. To optimize yield:

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC).

For purification: - Employ fractional distillation or recrystallization in non-polar solvents (e.g., hexane).

- Advanced separation techniques, such as membrane-based technologies, can enhance purity by removing trace solvents or byproducts .

Characterization should include nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment (>98%).

Q. What analytical techniques are critical for verifying the structural integrity of 4,4'-Trimethylenebis(1-methylpiperidine)?

- NMR spectroscopy : Use - and -NMR to confirm the presence of methyl groups and piperidine rings.

- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) or electron impact (EI-MS) can validate molecular weight (CHN).

- Fourier-transform infrared spectroscopy (FTIR) : Identify functional groups (e.g., C-N stretching at ~1,250 cm).

- Elemental analysis : Verify carbon, hydrogen, and nitrogen ratios within ±0.3% of theoretical values.

Q. What safety protocols are essential when handling 4,4'-Trimethylenebis(1-methylpiperidine in laboratory settings?

- Hazard assessment : Assume flammability (similar to piperidine derivatives) and potential respiratory irritation. Refer to safety data sheets (SDS) for analogous compounds, such as 2,4,6-trimethylpyridine, which highlight risks like H226 (flammable liquid) and H315 (skin irritation) .

- Mitigation measures : Use fume hoods, flame-resistant gloves, and eye protection. Store in airtight containers at <25°C, away from oxidizers.

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms involving 4,4'-Trimethylenebis(1-methylpiperidine in catalytic systems?

- Density functional theory (DFT) : Calculate transition-state energies to explore its role as a ligand or base in organocatalysis.